molecular formula C17H15FN6O3 B3158272 Tedizolid isomer CAS No. 856867-41-9

Tedizolid isomer

Cat. No.: B3158272
CAS No.: 856867-41-9
M. Wt: 370.3 g/mol
InChI Key: WFAZKGCKGCUHAN-GFCCVEGCSA-N
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Description

Tedizolid isomer is a derivative of tedizolid, an oxazolidinone class antibiotic. Tedizolid phosphate, the prodrug form, is converted in vivo to the active compound tedizolid. This compound is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .

Mechanism of Action

Target of Action

Tedizolid is an oxazolidinone class antibiotic that primarily targets bacterial protein synthesis . It binds to the 50S ribosomal subunit of the bacteria , which plays a crucial role in protein synthesis .

Mode of Action

Tedizolid interacts with its target by binding to the 50S ribosomal subunit of the bacteria . This binding prevents the formation of a functional 70S initiation complex, which is essential for the bacterial translation process . As a result, protein synthesis is inhibited, leading to the bacteriostatic effect of tedizolid .

Biochemical Pathways

The primary biochemical pathway affected by tedizolid is the protein synthesis pathway in bacteria . By inhibiting this pathway, tedizolid prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It is well absorbed and has a high bioavailability, making it effective in both oral and intravenous forms . After administration, tedizolid phosphate, the prodrug, is converted by phosphatases to tedizolid, the active compound . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver .

Result of Action

The result of tedizolid’s action is the inhibition of bacterial growth, making it effective in the treatment of certain Gram-positive bacterial infections . It has been proven to be effective against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae .

Action Environment

The action of tedizolid can be influenced by environmental factors such as the presence of other drugs and the patient’s immune status . For instance, tedizolid is generally more effective and more tolerable than linezolid, another oxazolidinone antibiotic . Its use is often avoided in immunocompromised patients due to the potential for adverse effects .

Biochemical Analysis

Biochemical Properties

Tedizolid exhibits activity against the majority of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci . It is four-fold more potent than linezolid, and has the potential to treat pathogens being less susceptible to linezolid . The area under the unbound concentration–time curve (fAUC) related to the minimum inhibitory concentration (MIC) was best correlated with efficacy .

Cellular Effects

Tedizolid has activity against Gram-positive pathogens as well as Mycobacterium spp and Nocardia spp . It influences cell function by inhibiting protein synthesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tedizolid is a bacteriostatic antibiotic that inhibits protein synthesis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

Prolonged tedizolid therapy appeared to be well tolerated in patients .

Dosage Effects in Animal Models

In neutropenic mice, fAUC/MIC of 50 and 20 induced bacteriostasis in thigh and pulmonary infection models, respectively, at 24 hours . The presence of granulocytes augmented its antibacterial effect .

Metabolic Pathways

Tedizolid is involved in the metabolic pathway of protein synthesis inhibition . It interacts with the ribosomal machinery of the cell, disrupting the normal process of protein production .

Transport and Distribution

Tedizolid displays good tissue penetration, suggesting efficient transport and distribution within cells and tissues .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the ribosomes where protein synthesis occurs .

Properties

IUPAC Name

(5R)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAZKGCKGCUHAN-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111656
Record name (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856867-41-9
Record name (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856867-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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